molecular formula C21H16N4O3 B2396124 1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941902-78-9

1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2396124
M. Wt: 372.384
InChI Key: AZMDRYYDGAEMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16N4O3 and its molecular weight is 372.384. The purity is usually 95%.
BenchChem offers high-quality 1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from 4-cyanopyridine and 2-amino-3-cyanopyridine. The second intermediate is 1-(2-oxo-2-phenylethyl)pyridin-4-ylmethanone, which is synthesized from acetophenone and 4-pyridinemethanol. These two intermediates are then coupled using a condensation reaction to form the final product.

Starting Materials
4-cyanopyridine, 2-amino-3-cyanopyridine, acetophenone, 4-pyridinemethanol, ethyl acetate, sodium hydroxide, hydrochloric acid, sodium chloride, wate

Reaction
Step 1: Synthesis of 3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, a. Dissolve 4-cyanopyridine and 2-amino-3-cyanopyridine in ethyl acetate, b. Add sodium hydroxide and heat the mixture to reflux for 24 hours, c. Cool the mixture and extract the product with hydrochloric acid, d. Neutralize the acid with sodium hydroxide and extract the product with ethyl acetate, e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the intermediate, Step 2: Synthesis of 1-(2-oxo-2-phenylethyl)pyridin-4-ylmethanone, a. Dissolve acetophenone and 4-pyridinemethanol in ethanol, b. Add sodium hydroxide and heat the mixture to reflux for 24 hours, c. Cool the mixture and extract the product with water, d. Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate, e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the intermediate, Step 3: Coupling of the intermediates, a. Dissolve the two intermediates in ethanol, b. Add sodium hydroxide and heat the mixture to reflux for 24 hours, c. Cool the mixture and extract the product with water, d. Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate, e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product

properties

IUPAC Name

1-phenacyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-18(16-5-2-1-3-6-16)14-24-17-7-4-10-23-19(17)20(27)25(21(24)28)13-15-8-11-22-12-9-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMDRYYDGAEMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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